3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a bipyridine moiety and a naphthalene group linked through a urea bond
Mechanism of Action
Target of Action
The primary targets of the compound 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It has been observed that the compound exhibits photoluminescent properties, showing characteristic emissions when excited at certain wavelengths .
Biochemical Pathways
Given the compound’s photoluminescent properties, it is possible that it may interact with pathways involving light-sensitive proteins or other molecules .
Result of Action
Given the compound’s photoluminescent properties, it is possible that it may have effects on cellular processes involving light-sensitive molecules .
Action Environment
The action, efficacy, and stability of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea may be influenced by various environmental factors. For instance, the compound’s photoluminescent properties suggest that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also play a role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with naphthalen-1-ylmethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced urea derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylpyridin-2-yl)-3-naphthalen-1-yl-urea
- 3-(Naphthalen-1-yl)-1-phenylurea
- 3-(Naphthalen-1-yl)-1-(pyridin-2-yl)urea
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is unique due to the presence of both bipyridine and naphthalene moieties, which confer distinct electronic and steric properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-22(25-14-18-6-3-5-16-4-1-2-7-20(16)18)26-19-8-9-21(24-15-19)17-10-12-23-13-11-17/h1-13,15H,14H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFSXVGSOUXLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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